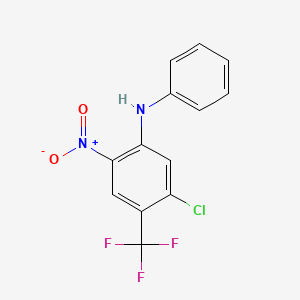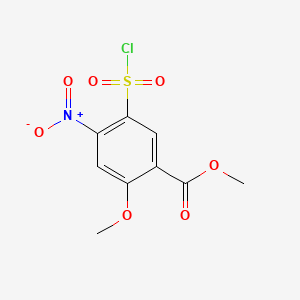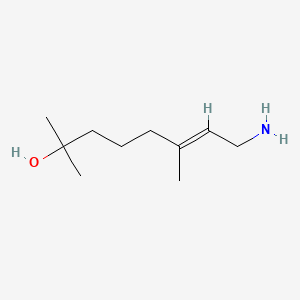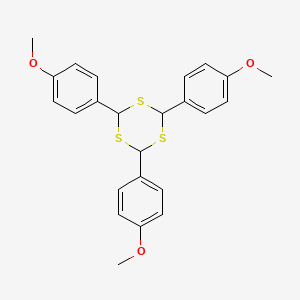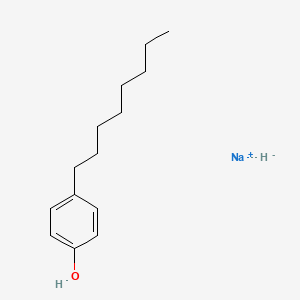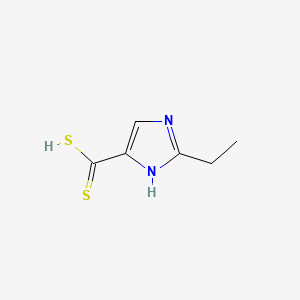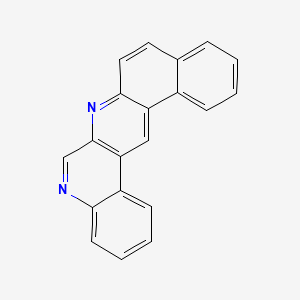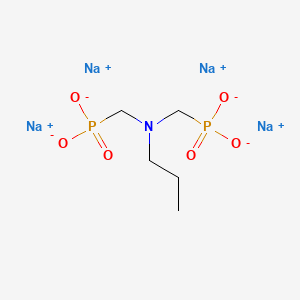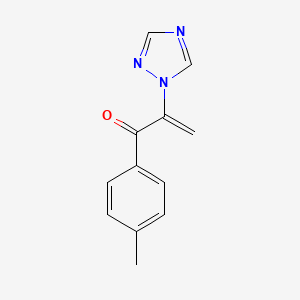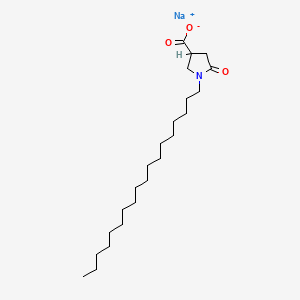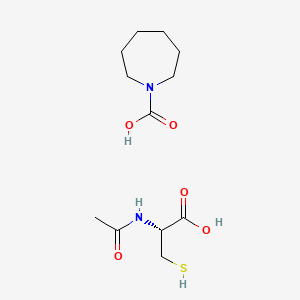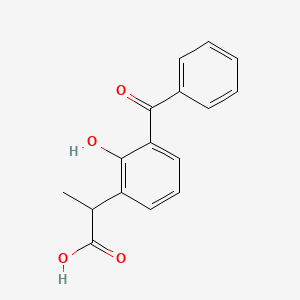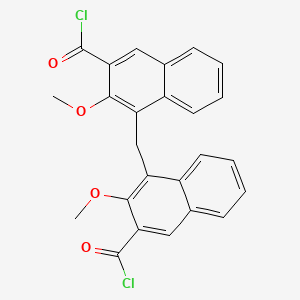
4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is a chemical compound with the molecular formula C25H18Cl2O4 and a molecular weight of 453.3 g/mol. It is known for its unique structure, which includes two methoxynaphthalene units connected by a methylene bridge and functionalized with carbonyl chloride groups. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) typically involves the reaction of 3-methoxynaphthalene-2-carbonyl chloride with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two naphthalene units. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 3-methoxynaphthalene-2-carboxylic acid derivatives.
Oxidation and Reduction: The methoxynaphthalene units can be oxidized or reduced under specific conditions to modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the carbonyl chloride groups.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride groups.
Oxidized or Reduced Naphthalene Derivatives: Depending on the specific oxidation or reduction conditions applied.
科学的研究の応用
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used as a probe to study enzyme activities and binding affinities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. .
作用機序
The mechanism of action of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) involves its interaction with specific molecular targets. The carbonyl chloride groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways. The methoxynaphthalene units may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2-chloronaphthalene-1-carbonyl chloride): Similar structure but with chlorine substituents instead of methoxy groups.
4,4’-Methylenebis(3-hydroxynaphthalene-2-carbonyl chloride): Hydroxyl groups replace the methoxy groups, altering the compound’s reactivity and solubility.
4,4’-Methylenebis(3-methoxynaphthalene-2-carboxylic acid): Lacks the carbonyl chloride groups, resulting in different chemical properties and reactivity
Uniqueness
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is unique due to its combination of methoxy and carbonyl chloride functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various research applications. Its ability to form stable covalent bonds with nucleophiles and participate in π-π interactions sets it apart from similar compounds .
特性
CAS番号 |
39026-34-1 |
|---|---|
分子式 |
C25H18Cl2O4 |
分子量 |
453.3 g/mol |
IUPAC名 |
4-[(3-carbonochloridoyl-2-methoxynaphthalen-1-yl)methyl]-3-methoxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C25H18Cl2O4/c1-30-22-18(16-9-5-3-7-14(16)11-20(22)24(26)28)13-19-17-10-6-4-8-15(17)12-21(25(27)29)23(19)31-2/h3-12H,13H2,1-2H3 |
InChIキー |
LFAUJRVUXMMOGY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)Cl)CC3=C(C(=CC4=CC=CC=C43)C(=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


